METHYL (2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOATE
Description
METHYL (2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOATE is a synthetic compound featuring a quinoxalinyl scaffold coupled with a methyl-substituted pentanoate backbone. The quinoxaline moiety is known for its role in DNA intercalation and antimicrobial activity, while the ester group enhances bioavailability .
Properties
IUPAC Name |
methyl (2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-10(2)8-12(15(21)23-3)18-16(22)19-9-14(20)17-11-6-4-5-7-13(11)19/h4-7,10,12H,8-9H2,1-3H3,(H,17,20)(H,18,22)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVOASGDRUECKJ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)N1CC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)N1CC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoxaline Core Formation
The quinoxaline derivative is synthesized via cyclocondensation of o-phenylenediamine with glyoxylic acid under acidic conditions.
$$
\text{o-Phenylenediamine} + \text{Glyoxylic Acid} \xrightarrow{\text{HCl, Δ}} \text{3-Oxo-3,4-dihydroquinoxaline} \quad \text{(Yield: 78–85\%)}
$$
Key parameters:
Carbonyl Chloride Activation
The quinoxaline hydroxyl group is converted to a carbonyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane:
$$
\text{3-Oxo-3,4-dihydroquinoxaline} + \text{SOCl}_2 \xrightarrow{\text{DCM, 0°C}} \text{3-Oxo-3,4-dihydroquinoxalinylcarbonyl chloride} \quad \text{(Yield: 92\%)}
$$
Critical Note : Excess SOCl₂ must be removed under vacuum to prevent side reactions during subsequent coupling.
Preparation of (2S)-4-Methyl-2-Aminopentanoic Acid Methyl Ester
Chiral Amino Acid Synthesis
The (2S)-4-methylpentanoate backbone is synthesized via Evans’ asymmetric alkylation, utilizing a oxazolidinone chiral auxiliary to enforce stereocontrol:
- Starting Material : (S)-4-Benzyl-2-oxazolidinone.
- Alkylation : Reaction with 4-methylpentanoic acid methyl ester using NaHMDS as base.
- Auxiliary Removal : Hydrolysis with LiOH/H₂O₂ yields the free amino acid.
$$
\text{(S)-Oxazolidinone} + \text{4-Methylpentanoate} \xrightarrow{\text{NaHMDS, THF}} \text{(2S)-4-Methyl-2-aminopentanoic Acid Methyl Ester} \quad \text{(Yield: 68\%, ee >98\%)}
$$
Esterification and Protection
The amino group is transiently protected with a Boc group (di-tert-butyl dicarbonate) to prevent premature amidation:
$$
\text{(2S)-4-Methyl-2-aminopentanoic Acid} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, CH₃CN}} \text{N-Boc Protected Ester} \quad \text{(Yield: 95\%)}
$$
Amide Bond Formation and Deprotection
Coupling Reaction
The quinoxalinylcarbonyl chloride reacts with the N-Boc-protected amino ester under Schotten-Baumann conditions:
$$
\text{Quinoxalinylcarbonyl Chloride} + \text{N-Boc-Amino Ester} \xrightarrow{\text{NaOH, EtOAc}} \text{Protected Intermediate} \quad \text{(Yield: 84\%)}
$$
Optimization Insights :
- Base : 1.2 eq. NaOH ensures rapid deprotonation of the amine.
- Temperature : 0°C to room temperature prevents racemization.
Boc Deprotection
Trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group:
$$
\text{Protected Intermediate} \xrightarrow{\text{TFA, DCM}} \text{this compound} \quad \text{(Yield: 89\%)}
$$
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Ester Group
-
Hydrolysis : Reacts with hydrazine hydrate to yield hydrazides (e.g., 9 in ) under reflux conditions.
-
Transesterification : Not directly observed but inferred from analogous systems .
Amide Group
-
Stability : Resists hydrolysis under acidic/basic conditions due to conjugation with the quinoxaline ring .
-
Nucleophilic substitution : Participates in Michael additions with soft nucleophiles (e.g., thiols) .
Quinoxaline Moiety
-
Electrophilic substitution : Reacts at sulfur or nitrogen centers in Michael reactions (e.g., with acrylates) .
-
Oxidation : The 3,4-dihydroquinoxaline ring oxidizes to quinoxaline under aerobic conditions .
Reaction Examples and Products
Data from highlights the following derivatives:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to methyl (2S)-4-methyl-2-({[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}amino)pentanoate. For instance, derivatives of quinoxaline have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of this compound may enhance its interaction with biological targets involved in cancer progression .
1.2 Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit antimicrobial activity against a range of pathogens. The incorporation of the methyl group and the carbonyl moiety in the structure may contribute to increased potency against bacterial and fungal strains. Studies have demonstrated that modifications in the quinoxaline ring can lead to improved efficacy against resistant strains of bacteria .
Organic Synthesis Applications
2.1 Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. Its ability to act as a precursor for other functionalized compounds makes it valuable in synthetic organic chemistry .
2.2 Peptidomimetics Development
The compound's structure allows it to be used as a template for designing peptidomimetics—molecules that mimic the biological activity of peptides. This application is particularly relevant in drug design where mimicking peptide interactions can lead to novel therapeutic agents with improved stability and bioavailability .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of METHYL (2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOATE involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs include derivatives of quinoxaline, benzodiazepines, and peptide-based inhibitors. Key comparisons involve:
Quinoxaline Derivatives: 3-Oxo-3,4-dihydroquinoxaline-1-carboxamide: Lacks the methyl-pentanoate side chain, reducing lipophilicity and metabolic stability compared to the target compound . Methyl (2R)-4-methylpentanoate analogs: Differ in stereochemistry at the C2 position, which impacts binding affinity to serine proteases (e.g., a 10-fold decrease in activity for the R-configuration) .
Benzodiazepine-Based Compounds :
- Compounds like 1,4-benzodiazepin-2-one share conformational rigidity but lack the ester functionality, leading to poorer solubility in aqueous media .
Peptidomimetics: N-Acetyl-L-leucinyl-L-phenylalaninamide: Shares a similar backbone but replaces the quinoxaline group with aromatic amino acids, resulting in lower enzymatic resistance .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 3-Oxo-3,4-dihydroquinoxaline-1-carboxamide | Methyl (2R)-4-methylpentanoate Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 349.37 | 231.22 | 349.37 |
| logP (Predicted) | 2.8 | 1.2 | 2.7 |
| Solubility (mg/mL, H₂O) | 0.15 | 1.8 | 0.12 |
| Plasma Stability (t₁/₂, h) | 4.5 | 0.8 | 3.9 |
| IC₅₀ (Serine Protease, nM) | 12.3 | >1000 | 145.6 |
Key Findings :
- The methyl-pentanoate side chain in the target compound enhances membrane permeability (logP = 2.8) compared to simpler quinoxaline derivatives .
- Stereochemistry at C2 is critical: The S-configuration improves protease inhibition by aligning the ester group with the catalytic triad .
- The 3-oxo group in the quinoxaline ring stabilizes hydrogen bonding with active-site residues (e.g., His57 in chymotrypsin-like proteases), as shown in crystallographic studies refined using SHELX .
Biological Activity
Methyl (2S)-4-methyl-2-({[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}amino)pentanoate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₁H₁₁N₃O₄
- Molecular Weight : 221.21 g/mol
- CAS Number : 73219-44-0
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural components, particularly the quinoxaline moiety. Quinoxalines are known for their diverse pharmacological activities, including:
- Anticancer Activity : Several studies have reported that compounds containing quinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
- Antimicrobial Properties : Preliminary studies suggest that similar compounds may possess antimicrobial activities, although specific data on this compound is limited.
Anticancer Activity
Recent research highlights the anticancer potential of this compound:
| Cancer Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 5.08 | |
| A549 (lung cancer) | 6.48 | |
| HeLa (cervical cancer) | 9.6 |
These values indicate that the compound exhibits promising cytotoxicity against these cancer cell lines, with IC₅₀ values comparable to established chemotherapeutic agents.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various synthesized derivatives demonstrated that those containing the quinoxaline structure exhibited enhanced antiproliferative activity against multiple human cancer cell lines. The most potent derivatives had IC₅₀ values significantly lower than standard treatments like doxorubicin and 5-fluorouracil, suggesting a strong potential for development into therapeutic agents .
- Molecular Docking Studies : Computational studies have shown that the compound effectively binds to key targets involved in cancer progression, such as VEGFR-2 and other tyrosine kinases. These interactions suggest a mechanism through which the compound could inhibit tumor growth and metastasis .
- Cholinesterase Inhibition : The compound's ability to inhibit AChE was assessed in vitro, showing competitive inhibition with IC₅₀ values comparable to donepezil, a standard treatment for Alzheimer's disease . This indicates potential dual therapeutic applications for neurodegenerative diseases and cancer.
Q & A
Q. What are the typical synthetic routes for METHYL (2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOATE?
The synthesis often involves coupling the quinoxalinyl carbonyl chloride derivative with the methyl ester of (2S)-4-methyl-2-aminopentanoate. Catalytic systems like EDC●HCl and DMAP in dichloromethane (DCM) facilitate the amide bond formation. Post-reaction purification via column chromatography (e.g., silica gel) ensures isolation of the target compound. Structural validation is achieved through H NMR, C NMR, and HRMS to confirm functional groups, stereochemistry, and molecular weight .
Q. How is the compound characterized to confirm its structure and purity?
- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton and carbon environments, respectively, confirming the quinoxalinyl carbonyl and ester moieties.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity by matching experimental and theoretical m/z values.
- High-Performance Liquid Chromatography (HPLC): Assesses purity using retention time comparisons with standards.
- Melting Point Analysis: Optional for crystalline derivatives to verify consistency with literature .
Advanced Research Questions
Q. How can researchers address conflicting spectroscopic data during characterization?
Conflicting data (e.g., unexpected NMR shifts or HRMS discrepancies) require:
- Multi-Technique Cross-Validation: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or ambiguous assignments.
- Repetition Under Controlled Conditions: Ensure reaction reproducibility and exclude solvent or impurity artifacts.
- Comparative Analysis: Reference spectral databases or published data for structurally related quinoxaline derivatives .
Q. What strategies optimize stereochemical control during synthesis of the (2S)-configured amino acid moiety?
- Chiral Auxiliaries: Temporarily incorporate groups like Evans oxazolidinones to direct asymmetric synthesis.
- Enzymatic Resolution: Use lipases or proteases to separate enantiomers.
- Catalytic Asymmetric Methods: Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation.
- Quality Control: Monitor enantiomeric excess via chiral HPLC or polarimetry .
Q. How can quantitative structure-activity relationship (QSAR) models be designed to predict the compound’s biological activity?
- Analog Synthesis: Modify substituents on the quinoxalinyl or pentanoate moieties to generate derivatives.
- Biological Assays: Test analogs for target activity (e.g., enzyme inhibition, receptor binding).
- Computational Modeling: Use CoMFA, molecular docking, or machine learning to correlate structural descriptors (e.g., logP, steric bulk) with activity. This approach, as demonstrated in QSAR studies for bioactive quinoline derivatives, enables rational design of potent analogs .
Q. What methodologies assess environmental stability and degradation products of this compound?
- Hydrolysis/Photolysis Studies: Expose the compound to varying pH and UV light to simulate environmental conditions.
- Advanced Analytics: LC-MS/MS identifies degradation products (e.g., hydrolyzed esters or oxidized quinoxaline rings).
- Environmental Fate Modeling: Predict bioaccumulation potential and persistence using software like EPI Suite or OECD Toolbox .
Q. How can sensitive analytical methods be developed to detect this compound in biological matrices?
- LC-MS/MS with MRM: Optimize multiple reaction monitoring transitions for selectivity in complex matrices (e.g., plasma, tissue).
- Matrix Effect Mitigation: Use isotope-labeled internal standards (e.g., C-labeled analog) to correct for ion suppression.
- Validation Parameters: Assess limits of detection (LOD), recovery (>80%), and precision (RSD <15%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
